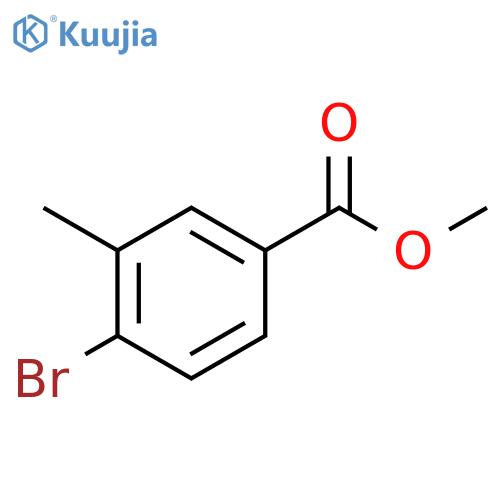

Cas no 148547-19-7 (Methyl 4-bromo-3-methylbenzoate)

148547-19-7 structure

商品名:Methyl 4-bromo-3-methylbenzoate

Methyl 4-bromo-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-3-methylbenzoate

- Methyl 3-Methyl-4-Bromobenzoate

- 4-BROMO-3-METHYLBENZOIC ACID METHYL ESTER

- 4-BROMO-M-TOLUIC ACID METHYL ESTER

- METHYL 4-BROMO-M-TOLUATE

- Methyl 4-Bromo-3-Methoxynicotinate

- 4-Bromo-3-methyl-benzoic acid methyl ester

- Methyl 4-bromo-3-met

- Methyl 4-bromo-3-methylbe

- methyl 4-bromo-3-methylbenzoat

- Methyle4-bromo-3-methylbenzoate

- 2-Bromo-5-(methoxycarbonyl)toluene

- 4-Bromo-3-methylbenzoicacid methyl ester

- Methyl4-bromo-3-methylbenzoate

- AB9645

- GTZTYNPAPQKIIR-UHFFFAOYSA-N

- methyl-4-bromo-3-methylbenzoate

- B2256

- SY007825

- EN300-7372359

- 148547-19-7

- SCHEMBL205089

- BENZOIC ACID, 4-BROMO-3-METHYL-, METHYL ESTER

- Methyl 4-Bromo-3-Methyl-Benzoate

- CS-W008076

- 3-methyl-4-bromobenzoic acid methyl ester

- W-205680

- PS-7740

- Methyl 4-bromo-3-methylbenzoate, 95%

- BCP24564

- AC-5783

- AM20050152

- DTXSID30391150

- AKOS005259108

- 4-bromo-3-methyl benzoic acid methyl ester

- MFCD00673014

- FT-0612062

- Methyl 4-bromo-3-methylbenzoate,98%

- DB-012882

-

- MDL: MFCD00673014

- インチ: 1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3

- InChIKey: GTZTYNPAPQKIIR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1Br)C(=O)OC

- BRN: 6593534

計算された属性

- せいみつぶんしりょう: 227.97900

- どういたいしつりょう: 227.979

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.433

- ゆうかいてん: 41.0 to 45.0 deg-C

- ふってん: 287.4 °C at 760 mmHg

- フラッシュポイント: >110 ºC

- 屈折率: 1.545

- PSA: 26.30000

- LogP: 2.54410

- ようかいせい: 未確定

Methyl 4-bromo-3-methylbenzoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

Methyl 4-bromo-3-methylbenzoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl 4-bromo-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2256-25G |

Methyl 4-Bromo-3-methylbenzoate |

148547-19-7 | >97.0%(GC) | 25g |

¥340.00 | 2024-04-17 | |

| eNovation Chemicals LLC | D379036-100g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 97% | 100g |

$320 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95390-500g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 500g |

¥3486.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021926-10g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 98% | 10g |

¥80 | 2023-04-15 | |

| TRC | M296175-2.5g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 2.5g |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR0924-5g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 5g |

£17.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021926-25g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 98% | 25g |

¥244 | 2023-04-15 | |

| Apollo Scientific | OR0924-1g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 1g |

£15.00 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95390-100g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | 100g |

¥616.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131991-500g |

Methyl 4-bromo-3-methylbenzoate |

148547-19-7 | ≥97.0%(GC) | 500g |

¥2344.90 | 2023-09-02 |

Methyl 4-bromo-3-methylbenzoate 関連文献

-

Jeremy P. Olson,Moses G. Gichinga,Elizabeth Butala,Hernan A. Navarro,Brian P. Gilmour,F. Ivy Carroll Org. Biomol. Chem. 2011 9 4276

-

Elena Motti,Nicola Della Ca’,Sara Deledda,Emanuela Fava,Francesca Panciroli,Marta Catellani Chem. Commun. 2010 46 4291

-

Jian Su,Shuai Yuan,Tao Wang,Christina Tori Lollar,Jing-Lin Zuo,Jiangwei Zhang,Hong-Cai Zhou Chem. Sci. 2020 11 1918

-

Junjie He,Jingxian He,Tingting Wang,Heping Zeng J. Mater. Chem. C 2014 2 7531

-

Roberto G. S. Berlinck,Antonio Carlos B. Burtoloso,Amaro E. Trindade-Silva,Stelamar Romminger,Raquel P. Morais,Karin Bandeira,Carolina M. Mizuno Nat. Prod. Rep. 2010 27 1871

148547-19-7 (Methyl 4-bromo-3-methylbenzoate) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:148547-19-7)Methyl 4-bromo-3-methylbenzoate

清らかである:99%

はかる:500g

価格 ($):355.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:148547-19-7)4-溴-3-甲基苯甲酸甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ